molecular formula C7H8OS B1311174 3-(Methylsulfanyl)benzenol CAS No. 3463-03-4

3-(Methylsulfanyl)benzenol

Cat. No.: B1311174
CAS No.: 3463-03-4
M. Wt: 140.2 g/mol
InChI Key: LCNLSFRRONIQFX-UHFFFAOYSA-N
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Description

It consists of a benzene ring with a hydroxyl (OH) group and a methylsulfanyl (CH3S) group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)benzenol can be synthesized by reacting methyl sulfide with benzene in the presence of an acid . The reaction typically requires high temperatures and pressures, which are provided by autoclaves .

Industrial Production Methods: The industrial synthesis of this compound involves similar conditions, utilizing high temperatures and pressures to facilitate the reaction. The compound is then purified through standard chemical processes to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)benzenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting the methylsulfanyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted phenols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Methylsulfanyl)benzenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)benzenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Methylsulfanyl)benzenol
  • 2-(Methylsulfanyl)benzenol
  • 3-(Methylsulfonyl)benzenol

Comparison: 3-(Methylsulfanyl)benzenol is unique due to the specific positioning of the methylsulfanyl group on the benzene ring, which influences its chemical reactivity and biological activity . Compared to its isomers, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .

Properties

IUPAC Name

3-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNLSFRRONIQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432777
Record name 3-(Methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-03-4
Record name 3-(Methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfanyl)phenol
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Synthesis routes and methods I

Procedure details

1-Methoxy-3-methylsulfanyl-benzene (32.87 g, 0.213 mol) was dissolved in a mixture of 30% hydrogen bromide in acetic acid (96 ml) and 48% aqueous hydrobromic acid (24 ml). The reaction was heated to reflux, and stirred at this temperature under nitrogen for 5.5 h. After cooling to room temperature the reaction mixture was poured into water (600 ml) and extracted with diethylether (3×300 ml). The combined organic extracts were washed with water (2×150 ml), brine (100 ml), dried over MgSO4 and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of ethyl acetate:pentane (1:19 changing to 3:37 then 1:9, by volume) and the product was azeotroped with toluene (2×100 ml) to give 3-Methylsulfanyl-phenol (19.3 g) as a crimson oil.
Quantity
32.87 g
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96 mL
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24 mL
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600 mL
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Synthesis routes and methods II

Procedure details

3-Hydroxythiophenol (5.0 g, 39.7 mmol) and potassium carbonate (6.03 g, 43.6 mmol) were stirred in acetone (80 mL) at 0° C. Iodomethane (2.5 mL, 40 mmol) was added dropwise, and the reaction stirred for 45 min. The solution was diluted with H2O (150 mL) and extracted with EtOAc (2×100 mL). Organics were washed with brine (100 mL), dried (Na2SO4) and concentrated in vacuo. Purification by silica gel chromatography (25% EtOAc/hexanes) 5.08 g (91%) of 3-methylsulfanyl-phenol as a clear oil. 1H NMR (300 MHz, CDCl3) δ 7.15 (t, 1H, J=8.1 Hz), 6.82 (d, 1H, J=8.1 Hz), 6.74 (t, 1H, J=1.8 Hz), 6.60 (dd, 1H, J=8.1, 1.8 Hz), 4.86 (s, 1H), 2.47 (s, 3H).
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5 g
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6.03 g
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80 mL
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2.5 mL
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150 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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